维皮沃肽四乙酸酯连接体

描述

科学研究应用

Vipivotide tetraxetan Linker has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: The compound is used as a model system for studying radioligand binding and chelation chemistry.

Biology: It is used in research to understand the mechanisms of PSMA-targeting and the effects of beta radiation on cellular processes.

Medicine: The primary application is in the treatment of PSMA-positive metastatic castration-resistant prostate cancer. .

作用机制

- Role : Metastatic lesions in most patients with metastatic castration-resistant prostate cancer (mCRPC) are PSMA-positive, making PSMA an excellent therapeutic target for radioligand therapies .

- Radiation Release : After cellular absorption, PLUVICTO releases radiation that damages and kills PSMA-positive cells and nearby cells .

Target of Action

Mode of Action

Result of Action

生化分析

Biochemical Properties

Vipivotide tetraxetan Linker plays a crucial role in biochemical reactions by selectively binding to prostate-specific membrane antigen (PSMA). The Glutamate-urea-Lysine component of the linker interacts with PSMA, a transmembrane enzyme overexpressed in primary and metastatic prostate cancers . This interaction is highly specific, allowing for targeted delivery of therapeutic agents to PSMA-expressing cells. The compound’s ability to bind selectively to PSMA makes it an essential tool in the development of targeted cancer therapies .

Cellular Effects

Vipivotide tetraxetan Linker influences various cellular processes by binding to PSMA-expressing cells. This binding can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, upon binding to PSMA, the compound can deliver beta particle radiation to the targeted cells, leading to their destruction . This targeted approach minimizes damage to surrounding healthy tissues and enhances the efficacy of cancer treatment .

Molecular Mechanism

The molecular mechanism of Vipivotide tetraxetan Linker involves its binding to PSMA on the surface of prostate cancer cells. The Glutamate-urea-Lysine component of the linker binds to PSMA with high affinity and specificity . Once bound, the compound can deliver therapeutic agents, such as lutetium-177, to the cancer cells. The beta particle radiation emitted by lutetium-177 induces DNA damage and cell death in the targeted cancer cells . This mechanism of action highlights the compound’s potential in targeted cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vipivotide tetraxetan Linker have been observed to change over time. The compound’s stability and degradation are critical factors in its efficacy. Studies have shown that the compound remains stable under specific conditions, ensuring its effectiveness in delivering therapeutic agents to cancer cells . Long-term effects on cellular function have also been observed, with the compound demonstrating sustained activity in targeting and destroying PSMA-expressing cells .

Dosage Effects in Animal Models

The effects of Vipivotide tetraxetan Linker vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased efficacy in targeting and destroying cancer cells . At very high doses, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage to achieve the desired therapeutic outcome without causing harm to the patient .

Metabolic Pathways

Vipivotide tetraxetan Linker is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its function. The compound’s interaction with PSMA is a key aspect of its metabolic activity . This interaction allows for the targeted delivery of therapeutic agents to cancer cells, enhancing the compound’s efficacy in cancer treatment .

Transport and Distribution

The transport and distribution of Vipivotide tetraxetan Linker within cells and tissues are critical to its function. The compound is transported to PSMA-expressing cells, where it binds to the target enzyme . This targeted distribution ensures that the therapeutic agents are delivered specifically to cancer cells, minimizing the impact on healthy tissues .

Subcellular Localization

Vipivotide tetraxetan Linker is localized to specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to PSMA-expressing cells . This subcellular localization is essential for the compound’s function, allowing it to deliver therapeutic agents directly to the cancer cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Vipivotide tetraxetan Linker involves the conjugation of the PSMA-targeting ligand to lutetium-177. The ligand, PSMA-617, is synthesized through a series of peptide coupling reactions. The lutetium-177 is then chelated to the ligand using a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), under mild conditions to form the final radioconjugate .

Industrial Production Methods

Industrial production of Vipivotide tetraxetan Linker involves large-scale synthesis of the PSMA-617 ligand, followed by radiolabeling with lutetium-177. The process requires stringent quality control measures to ensure the purity and stability of the final product. The radiolabeling is typically performed in a controlled environment to prevent contamination and ensure the safety of the personnel involved .

化学反应分析

Types of Reactions

Vipivotide tetraxetan Linker primarily undergoes chelation reactions during its synthesis. The chelation of lutetium-177 to the PSMA-617 ligand is a key step in the formation of the radioconjugate. Additionally, the compound may undergo hydrolysis and oxidation reactions under certain conditions .

Common Reagents and Conditions

Chelation: DOTA is commonly used as the chelator for lutetium-177. The reaction is typically carried out in an aqueous solution at a slightly acidic pH (around 5.5) and at room temperature.

Hydrolysis: The compound may undergo hydrolysis in the presence of water, especially under acidic or basic conditions.

Major Products Formed

The major product formed from the chelation reaction is the radioconjugate Lutetium Lu 177 vipivotide tetraxetan. Hydrolysis and oxidation reactions may lead to the formation of degraded products, which are typically removed during the purification process .

相似化合物的比较

Similar Compounds

177 Lu-PNT2002: Another radioligand therapy targeting PSMA-positive prostate cancer.

177 Lu-PSMA-I&T: A similar compound used in radioligand therapy for prostate cancer.

Uniqueness

Vipivotide tetraxetan Linker is unique due to its high specificity for PSMA and its ability to deliver targeted beta radiation to tumor cells. This specificity reduces off-target effects and enhances the therapeutic efficacy. Additionally, the use of lutetium-177 provides a favorable balance between radiation dose and penetration depth, making it effective for treating metastatic lesions .

属性

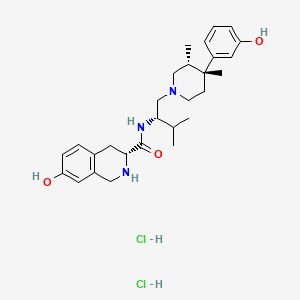

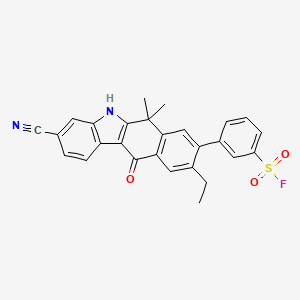

IUPAC Name |

(2S)-2-[[(1S)-5-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)/t20?,23?,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWCOTSIOATVKA-MOTXCXSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。